Cas no 1514391-21-9 ([2,5-Bis(propan-2-yl)furan-3-yl]methanamine)

[2,5-Bis(propan-2-yl)furan-3-yl]methanamine is a furan-based amine derivative characterized by its unique structural features, including a central furan ring substituted with isopropyl groups at the 2- and 5-positions and an aminomethyl group at the 3-position. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for the development of pharmacologically active molecules or functional materials. The presence of the amine group allows for further derivatization, while the steric and electronic properties imparted by the isopropyl substituents may enhance stability or influence reactivity. Its well-defined structure makes it suitable for applications requiring precise molecular design.
[2,5-Bis(propan-2-yl)furan-3-yl]methanamine structure
1514391-21-9 structure
商品名:[2,5-Bis(propan-2-yl)furan-3-yl]methanamine
CAS番号:1514391-21-9
MF:C11H19NO
メガワット:181.274663209915
CID:5760036
PubChem ID:83600289

[2,5-Bis(propan-2-yl)furan-3-yl]methanamine 化学的及び物理的性質

名前と識別子

    • EN300-705186
    • 1514391-21-9
    • [2,5-bis(propan-2-yl)furan-3-yl]methanamine
    • 3-Furanmethanamine, 2,5-bis(1-methylethyl)-
    • [2,5-Bis(propan-2-yl)furan-3-yl]methanamine
    • インチ: 1S/C11H19NO/c1-7(2)10-5-9(6-12)11(13-10)8(3)4/h5,7-8H,6,12H2,1-4H3
    • InChIKey: NNMUWKMPBLFYFS-UHFFFAOYSA-N
    • ほほえんだ: O1C(=CC(CN)=C1C(C)C)C(C)C

計算された属性

  • せいみつぶんしりょう: 181.146664230g/mol
  • どういたいしつりょう: 181.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 39.2Ų

じっけんとくせい

  • 密度みつど: 0.942±0.06 g/cm3(Predicted)
  • ふってん: 187.6±35.0 °C(Predicted)
  • 酸性度係数(pKa): 9.01±0.29(Predicted)

[2,5-Bis(propan-2-yl)furan-3-yl]methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-705186-0.25g
[2,5-bis(propan-2-yl)furan-3-yl]methanamine
1514391-21-9
0.25g
$1065.0 2023-05-29
Enamine
EN300-705186-2.5g
[2,5-bis(propan-2-yl)furan-3-yl]methanamine
1514391-21-9
2.5g
$2268.0 2023-05-29
Enamine
EN300-705186-0.1g
[2,5-bis(propan-2-yl)furan-3-yl]methanamine
1514391-21-9
0.1g
$1019.0 2023-05-29
Enamine
EN300-705186-0.05g
[2,5-bis(propan-2-yl)furan-3-yl]methanamine
1514391-21-9
0.05g
$972.0 2023-05-29
Enamine
EN300-705186-10.0g
[2,5-bis(propan-2-yl)furan-3-yl]methanamine
1514391-21-9
10g
$4974.0 2023-05-29
Enamine
EN300-705186-1.0g
[2,5-bis(propan-2-yl)furan-3-yl]methanamine
1514391-21-9
1g
$1157.0 2023-05-29
Enamine
EN300-705186-5.0g
[2,5-bis(propan-2-yl)furan-3-yl]methanamine
1514391-21-9
5g
$3355.0 2023-05-29
Enamine
EN300-705186-0.5g
[2,5-bis(propan-2-yl)furan-3-yl]methanamine
1514391-21-9
0.5g
$1111.0 2023-05-29

[2,5-Bis(propan-2-yl)furan-3-yl]methanamine 関連文献

[2,5-Bis(propan-2-yl)furan-3-yl]methanamineに関する追加情報

Comprehensive Overview of [2,5-Bis(propan-2-yl)furan-3-yl]methanamine (CAS No. 1514391-21-9)

[2,5-Bis(propan-2-yl)furan-3-yl]methanamine, identified by its CAS No. 1514391-21-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This furan-derived amine exhibits unique structural properties, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications due to the rising demand for novel heterocyclic compounds in drug discovery and material science.

The compound's molecular framework features a furan ring substituted with two isopropyl groups at positions 2 and 5, along with an aminomethyl group at position 3. This configuration contributes to its distinct chemical reactivity, enabling it to participate in diverse synthetic pathways. Recent studies highlight its role in developing small-molecule inhibitors and ligands for biological targets, aligning with the growing focus on precision medicine and targeted therapies.

In the context of green chemistry, [2,5-Bis(propan-2-yl)furan-3-yl]methanamine has been explored as a building block for sustainable materials. Its furan core is derived from renewable resources, resonating with the global push toward eco-friendly synthesis. Industries are increasingly adopting such compounds to reduce reliance on petrochemical feedstocks, addressing environmental concerns raised by consumers and regulatory bodies alike.

Analytical techniques like NMR spectroscopy and mass spectrometry are routinely employed to characterize this compound, ensuring high purity for research applications. Its stability under ambient conditions makes it a practical choice for laboratory use, though proper storage protocols are recommended to maintain integrity. The compound's lipophilicity and hydrogen-bonding capacity further enhance its utility in designing molecules with optimized pharmacokinetic properties.

Frequently searched questions related to CAS No. 1514391-21-9 include its synthetic routes, safety data, and commercial availability. While detailed toxicity profiles require further investigation, preliminary data suggest standard handling precautions suffice for laboratory settings. Suppliers often provide technical specifications, including HPLC purity and solubility data, to assist researchers in experimental planning.

The versatility of [2,5-Bis(propan-2-yl)furan-3-yl]methanamine extends to catalysis and polymer chemistry, where its functional groups facilitate crosslinking or coordination with metal centers. Innovations in these areas are driving patent filings, reflecting the compound's economic potential. As interest in bio-based polymers surges, this amine's role in producing degradable materials positions it as a key player in circular economy initiatives.

In summary, CAS No. 1514391-21-9 represents a multifaceted tool for modern chemistry, bridging gaps between academic research and industrial applications. Its alignment with trends like sustainable chemistry and drug discovery ensures continued relevance in scientific discourse. Future studies may uncover additional functionalities, further solidifying its status as a cornerstone in synthetic organic chemistry.

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